4'-Hydroxydiclofenac (also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid) is a high-purity compound with valuable applications in pharmaceutical research and drug development []. Here's a breakdown of its key scientific research uses:
One of the primary applications of 4'-Hydroxydiclofenac lies in evaluating the activity of CYP2C9, a crucial enzyme belonging to the Cytochrome P450 family []. These enzymes play a vital role in the body's metabolism process, breaking down various substances including medications []. By studying how effectively an individual metabolizes 4'-Hydroxydiclofenac, researchers can gain insights into their CYP2C9 activity levels. This information is valuable in personalized medicine approaches, as variations in CYP2C9 activity can affect how a person responds to certain medications [].
Another area of research involving 4'-Hydroxydiclofenac explores the influence of gentiopicroside, a natural compound found in some plants []. Studies investigate how gentiopicroside might interact with CYP2C9 enzymes and potentially alter their activity. Understanding this interaction could be helpful in developing new drug therapies or optimizing existing ones by considering potential interactions with other substances a patient might be consuming [].
4'-Hydroxydiclofenac is a significant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It belongs to the family of phenylacetic acid derivatives and is characterized by its chemical structure, which includes a dichloro-substituted phenyl group and a hydroxyl group at the para position. The chemical formula for 4'-hydroxydiclofenac is . This compound plays a crucial role in the pharmacokinetics of diclofenac, influencing its therapeutic effects and potential side effects.
Similar to diclofenac, 4'-Hydroxydiclofenac is thought to exert its anti-inflammatory effects by inhibiting enzymes called cyclooxygenases (COX) []. COX enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain. By inhibiting COX, 4'-OH-DCF helps reduce inflammation and pain perception [].
4'-Hydroxydiclofenac primarily arises from the oxidative metabolism of diclofenac, facilitated by cytochrome P450 enzymes, particularly cytochrome P450 2C9. This metabolic pathway involves hydroxylation at the para position of the phenyl ring . The compound can undergo further conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and facilitate excretion .
The synthesis of 4'-hydroxydiclofenac has been explored through various methods. One notable approach involves the use of diclofenac as a starting material, which is subjected to oxidative conditions using specific reagents such as hydrogen peroxide or oxygen in the presence of catalysts . Improved synthetic routes have been developed to enhance yield and purity, indicating ongoing research into more efficient methodologies .
4'-Hydroxydiclofenac serves primarily as a biomarker in pharmacokinetic studies related to diclofenac metabolism. Its presence in biological samples can indicate drug usage and help assess metabolic pathways . Additionally, it is utilized in research to evaluate cytochrome P450 enzyme activity, particularly cytochrome P450 2C9 .
Studies have indicated that 4'-hydroxydiclofenac interacts with various biological systems, particularly regarding its role as a metabolite. Research highlights its influence on drug-drug interactions, especially when co-administered with other medications that are substrates for cytochrome P450 enzymes . Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens involving diclofenac.
Several compounds are structurally and functionally similar to 4'-hydroxydiclofenac. These include:
Compound | Structure Type | Primary Use | Metabolite of |
---|---|---|---|
4'-Hydroxydiclofenac | Phenylacetic Acid Derivative | Drug Metabolite | Diclofenac |
Diclofenac | Phenylacetic Acid Derivative | Anti-inflammatory | - |
5-Hydroxydiclofenac | Phenylacetic Acid Derivative | Drug Metabolite | Diclofenac |
Nimesulide | Sulfonanilide | Analgesic | - |
Ibuprofen | Propionic Acid Derivative | Anti-inflammatory | - |
4'-Hydroxydiclofenac is unique due to its specific metabolic pathway from diclofenac and its dual role as both an active metabolite and an allergen. Its distinct hydroxylation pattern differentiates it from other metabolites and similar compounds.
4'-Hydroxydiclofenac possesses the molecular formula C₁₄H₁₁Cl₂NO₃ with a molecular weight of 312.148 grams per mole [1] [2] [3] [4]. The compound exhibits an achiral configuration with zero defined stereocenters, indicating the absence of chiral centers within its molecular framework [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-{2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl}acetic acid [6] [4] [7].
The structural framework consists of two aromatic ring systems connected through an amino linkage. The primary structural motif includes a phenylacetic acid moiety linked to a dichlorohydroxybenzene unit. The Simplified Molecular Input Line Entry System representation is OC(=O)Cc1ccccc1Nc2c(Cl)cc(O)cc2Cl [8] [5] [7], while the International Chemical Identifier string provides the complete connectivity information: InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) [1] [5] [7]. The corresponding InChI Key is KGVXVPRLBMWZLG-UHFFFAOYSA-N [1] [5] [3] [7].
The stereochemical analysis reveals that 4'-Hydroxydiclofenac contains no asymmetric carbon atoms, rendering it an achiral molecule [5]. This structural characteristic eliminates the possibility of enantiomeric forms and simplifies both analytical identification and synthetic preparation protocols.
The density of 4'-Hydroxydiclofenac has been determined to be 1.5 ± 0.1 grams per cubic centimeter under standard conditions [2]. Thermal analysis indicates a melting point range of 178-185°C with decomposition occurring during the melting process [2] [9]. The boiling point has been calculated at 432.7 ± 45.0°C at 760 millimeters of mercury pressure [2], while the flash point occurs at 215.5 ± 28.7°C [2].
Property | Value | Units |
---|---|---|
Density | 1.5 ± 0.1 | g/cm³ |
Melting Point | 178-185 (decomposition) | °C |
Boiling Point | 432.7 ± 45.0 (at 760 mmHg) | °C |
Flash Point | 215.5 ± 28.7 | °C |
4'-Hydroxydiclofenac demonstrates limited aqueous solubility with a water solubility of approximately 0.00962 milligrams per milliliter [4]. In phosphate buffered saline at physiological pH (7.2), the solubility increases to approximately 5 milligrams per milliliter [10] [11]. The compound exhibits significantly enhanced solubility in organic solvents, achieving approximately 30 milligrams per milliliter in dimethyl sulfoxide, ethanol, and dimethylformamide [10] [11].
The lipophilicity characteristics have been assessed through multiple computational approaches. The ALOGPS method yields a log P value of 4.43 [4], while the Chemaxon algorithm produces a log P value of 3.96 [4]. These values indicate substantial lipophilic character, which influences both pharmacokinetic properties and analytical behavior.
Acid-base equilibria analysis reveals a strongest acidic pKa of 3.76 [4], attributed to the carboxylic acid functionality, and a strongest basic pKa of -0.59 [4], reflecting the limited basicity of the amino group within the molecular context.
Solvent System | Solubility | Units |
---|---|---|
Water | 0.00962 | mg/mL |
PBS (pH 7.2) | ≈ 5 | mg/mL |
DMSO/EtOH/DMF | ≈ 30 | mg/mL |
Mass spectrometric analysis of 4'-Hydroxydiclofenac employs both positive and negative electrospray ionization modes to generate characteristic fragmentation patterns. Under positive ionization conditions, the molecular ion peak [M+H]⁺ appears at m/z 312.0188 with a relative intensity of 799 [7]. The most prominent fragment ion occurs at m/z 266.0133 with a relative intensity of 999, representing the base peak in positive mode [7].
Additional significant fragment ions in positive mode include m/z 231.0445 with relative intensities ranging from 140 to 999, and m/z 230.0363 with intensities between 43 and 178 [7]. These fragmentation patterns arise from systematic losses of functional groups and ring cleavages characteristic of phenylacetic acid derivatives.
Negative ionization mode produces the deprotonated molecular ion [M-H]⁻ at m/z 294.0082 with relative intensities ranging from 23 to 761 [7]. Fragment ions at m/z 266.0146 and m/z 230.0379 display relative intensities of 41-100 and 17-19, respectively [7]. The fragmentation mechanisms involve decarboxylation, chlorine loss, and aromatic ring fragmentations.
Ion Mode | m/z Value | Relative Intensity (%) | Ion Assignment |
---|---|---|---|
Positive ESI | 312.0188 | 799 | [M+H]⁺ |
Positive ESI | 266.0133 | 999 | Fragment ion |
Positive ESI | 231.0445 | 140-999 | Fragment ion |
Positive ESI | 230.0363 | 43-178 | Fragment ion |
Negative ESI | 294.0082 | 23-761 | [M-H]⁻ |
Negative ESI | 266.0146 | 41-100 | Fragment ion |
Negative ESI | 230.0379 | 17-19 | Fragment ion |
Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation through characteristic chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy has been employed to establish complete assignments for the aromatic and aliphatic carbon environments [12] [13]. The carboxylic acid carbonyl carbon exhibits a characteristic chemical shift in the 170-185 parts per million range, consistent with carboxylic acid functionality [14].
Aromatic carbon signals appear in the 125-150 parts per million region [14], with specific chemical shifts reflecting the electronic environment modifications induced by chlorine and hydroxyl substituents. The methylene carbon of the acetic acid moiety displays chemical shifts in the 50-65 parts per million range [14], characteristic of carbons adjacent to electron-withdrawing groups.
Proton nuclear magnetic resonance analysis reveals distinct resonance patterns for the aromatic protons, with chemical shifts reflecting the substitution patterns on both aromatic rings [13]. The hydroxyl and amino protons provide exchangeable signals that confirm functional group presence and molecular connectivity [13].
Corrosive;Acute Toxic;Irritant;Environmental Hazard